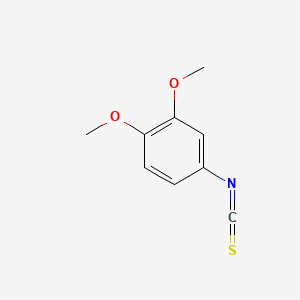![molecular formula C6H5N3O2 B1267116 2-méthyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 27433-55-2](/img/structure/B1267116.png)
2-méthyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Vue d'ensemble
Description
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie anticancéreuse
Les dérivés de l'oxazolo[5,4-d]pyrimidine ont été étudiés pour leur potentiel en tant qu'agents thérapeutiques contre le cancer. Ils se sont montrés prometteurs dans l'inhibition du FGFR1 (récepteur du facteur de croissance des fibroblastes 1), qui joue un rôle crucial dans la prolifération cellulaire, la migration et l'apoptose. Des composés présentant cette structure de base ont démontré une cytotoxicité contre diverses lignées cellulaires cancéreuses, suggérant leur utilisation potentielle dans les thérapies ciblées contre le cancer .
Activité antifibrotique
Des dérivés de pyrimidine, y compris ceux présentant une structure d'oxazolo[5,4-d]pyrimidine, ont été synthétisés et évalués pour leurs activités antifibrotiques. Ces composés ont révélé de meilleures activités antifibrotiques que certains médicaments existants, indiquant leur potentiel en tant que nouveaux traitements pour les maladies fibrotiques .
Inhibition des kinases
Les dérivés de l'oxazolo[5,4-d]pyrimidine ont été identifiés comme de puissants inhibiteurs de kinases. Les kinases sont des enzymes qui jouent un rôle important dans les voies de signalisation des cellules, et leur dysrégulation est souvent associée à des maladies telles que le cancer. En inhibant des kinases spécifiques, ces composés pourraient servir de médicaments efficaces pour les affections où l'activité des kinases est un facteur contributif .
Découverte de médicaments antitumoraux
La recherche s'est concentrée sur la conception et la synthèse de nouveaux composés d'oxazolo[5,4-d]pyrimidine comme agents anticancéreux potentiels. Leur activité biologique a été évaluée in vitro, et plusieurs dérivés ont montré des résultats prometteurs en termes d'efficacité contre les cellules tumorales, ce qui en fait des candidats pour un développement ultérieur de médicaments antitumoraux .
Ciblage des récepteurs tyrosine kinases
Les dérivés de l'oxazolo[5,4-d]pyrimidine ont été explorés comme agents potentiels pour cibler les récepteurs tyrosine kinases (RTK), qui constituent une classe d'enzymes impliquées dans la régulation des fonctions cellulaires. Une signalisation RTK anormale est impliquée dans divers cancers, et le ciblage de ces récepteurs peut constituer une approche stratégique en thérapie anticancéreuse .
Synthèse de nouveaux composés hétérocycliques
Le noyau d'oxazolo[5,4-d]pyrimidine est utilisé dans la synthèse de nouveaux composés hétérocycliques présentant des activités biologiques potentielles. Ces composés sont importants en chimie médicinale pour le développement de nouveaux médicaments présentant diverses propriétés pharmacologiques .
Études de relation structure-activité (SAR)
La structure des dérivés de l'oxazolo[5,4-d]pyrimidine permet des études SAR pour comprendre la relation entre la structure chimique d'un composé et son activité biologique. Ceci est crucial pour optimiser les composés afin d'obtenir une meilleure efficacité et une toxicité réduite dans le développement de médicaments .
Recherche pharmacologique
Enfin, la structure de l'oxazolo[5,4-d]pyrimidine est utilisée en recherche pharmacologique pour créer des bibliothèques de composés présentant un large éventail d'activités. Ces activités comprennent des propriétés antimicrobiennes, antivirales et antitumorales, qui sont essentielles pour la découverte de nouveaux médicaments .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as an inhibitor . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby affecting the formation and stability of collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . Collagen prolyl-4-hydroxylase is a key enzyme in this pathway, and its inhibition disrupts the normal biosynthesis of collagen . The downstream effects include a decrease in collagen stability and potentially a reduction in fibrotic activity.
Pharmacokinetics
One study suggests that similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The molecular effect of the action of 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is the inhibition of collagen prolyl-4-hydroxylase . This leads to a cellular effect of reduced collagen stability and potentially decreased fibrotic activity. The compound has shown promising anti-fibrotic activities .
Propriétés
IUPAC Name |
2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKDSNYFRHJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181854 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27433-55-2 | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027433552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6M6ZW93VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)



![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)


